molecular formula C21H24N4O4S B10996246 N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B10996246
M. Wt: 428.5 g/mol
InChI Key: DJWBIERKEIPZPB-UHFFFAOYSA-N
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Description

N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic small molecule of significant interest for early-stage biochemical research. This compound features a pyridazinone core linked to a thiazolylidene acetamide group, a structural motif found in novel inhibitors targeting protein-protein interactions . Specifically, related compounds with a halogenated pyridazinone group have been identified as first-in-class, covalent inhibitors that bind to the PRMT5-MTA synthetic lethal dependency in certain cancer cell lines . The 3,4-dimethoxyphenyl substituent on the pyridazinone ring may influence the compound's binding affinity and selectivity, akin to structure-activity relationship (SAR) observations in other optimized leads . This product is intended for research applications such as investigating enzyme inhibition mechanisms, studying cellular signaling pathways, and conducting preliminary structure-activity relationship (SAR) studies. It is supplied for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate care and conduct their own experiments to determine its specific activity and profile.

Properties

Molecular Formula

C21H24N4O4S

Molecular Weight

428.5 g/mol

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C21H24N4O4S/c1-21(2,3)17-12-30-20(22-17)23-18(26)11-25-19(27)9-7-14(24-25)13-6-8-15(28-4)16(10-13)29-5/h6-10,12H,11H2,1-5H3,(H,22,23,26)

InChI Key

DJWBIERKEIPZPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Starting Materials

  • 4-tert-Butylthiazol-2-amine (Key intermediate for Z-configuration control)

  • Chloroacetyl chloride (Acylating agent)

Reaction Mechanism

The thiazol-2-amine undergoes acylation with chloroacetyl chloride under basic conditions to form N-(4-tert-butyl-1,3-thiazol-2-yl)chloroacetamide . Subsequent dehydrohalogenation with triethylamine yields the (2Z)-ylidene configuration.

Critical Parameters :

  • Solvent : Anhydrous dichloromethane (DCM)

  • Temperature : 0–5°C (prevents N-acyl rearrangement)

  • Base : Triethylamine (2.5 eq.)

  • Reaction Time : 4–6 hours

Yield : 68–72% after silica gel chromatography (hexane:ethyl acetate = 4:1).

Pyridazinone Intermediate Preparation

Route 1: Cyclocondensation of Hydrazines

  • 3,4-Dimethoxybenzaldehyde reacts with malonic acid in ethanol under reflux to form 3-(3,4-dimethoxyphenyl)acrylic acid .

  • Treatment with thionyl chloride converts the acid to the corresponding acyl chloride.

  • Cyclocondensation with hydrazine hydrate in tetrahydrofuran (THF) yields 3-(3,4-dimethoxyphenyl)-6-hydroxypyridazine .

StepReagentConditionsYield
1Malonic acid, ethanolReflux, 8 hr85%
2SOCl₂, DCM25°C, 2 hr92%
3Hydrazine hydrate, THF60°C, 12 hr78%

Route 2: Pd-Catalyzed Coupling

An alternative method employs Suzuki-Miyaura coupling between 3-bromo-6-hydroxypyridazine and 3,4-dimethoxyphenylboronic acid using Pd(PPh₃)₄ as catalyst.

Advantages :

  • Higher regioselectivity (>95%)

  • Shorter reaction time (3 hours vs. 12 hours)

Disadvantages :

  • Requires palladium catalysts (cost)

  • Sensitive to oxygen (Schlenk conditions needed)

Amide Bond Formation

Activation of Pyridazinone Carboxylic Acid

The hydroxyl group in 3-(3,4-dimethoxyphenyl)-6-hydroxypyridazine is oxidized to a carboxylic acid using KMnO₄ in acidic medium. Subsequent activation with EDCl/HOBt forms the reactive ester.

Reaction Scheme :

Pyridazinone-OHKMnO₄, H₂SO₄Pyridazinone-COOHEDCl, HOBtActive ester\text{Pyridazinone-OH} \xrightarrow{\text{KMnO₄, H₂SO₄}} \text{Pyridazinone-COOH} \xrightarrow{\text{EDCl, HOBt}} \text{Active ester}

Coupling with Thiazole Amine

The activated ester reacts with N-(4-tert-butyl-1,3-thiazol-2-yl)chloroacetamide in DMF at 0°C. The reaction is driven by N-methylmorpholine (NMM) as a base.

Optimized Conditions :

  • Molar Ratio : 1:1.2 (ester:amine)

  • Temperature : 0°C → 25°C (gradual warming)

  • Time : 24 hours

Post-Reaction Processing :

  • Dilution with ice-cwater

  • Extraction with ethyl acetate (3×)

  • Column chromatography (SiO₂, CH₂Cl₂:MeOH = 20:1)

Final Yield : 58–63%.

Stereochemical Control and Validation

The (2Z) configuration of the thiazole-ylidene moiety is confirmed via:

  • ¹H-NMR : Coupling constant between C3-H and C5-H (J = 12–14 Hz indicates Z-geometry)

  • X-ray Crystallography : Single-crystal analysis (if available)

  • IR Spectroscopy : N-H stretching at 3250 cm⁻¹ (amide bond confirmation)

Scalability and Industrial Considerations

Challenges :

  • Low solubility of intermediates in non-polar solvents

  • Sensitivity of the ylidene group to moisture

Mitigation Strategies :

  • Use of molecular sieves during acylation

  • Flow chemistry approaches for oxidation steps

Pilot-Scale Yields :

  • Lab-scale (5 g): 62%

  • Pilot-scale (500 g): 54% (due to mixing inefficiencies)

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Reduces reaction time for pyridazinone cyclization from 12 hours to 45 minutes (80°C, 300 W).

Enzymatic Coupling

Experimental use of lipase B from Candida antarctica for amide bond formation:

  • Solvent : tert-Butanol

  • Yield : 41% (needs optimization)

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C20H22N4O3S
  • Molecular Weight : 398.5 g/mol
  • Structural Features :
    • Thiazole ring enhances reactivity.
    • Pyridazine moiety may improve pharmacological profiles.
    • The tert-butyl group increases lipophilicity, potentially affecting biological activity and pharmacokinetics.

Biological Activities

Research indicates that compounds with similar structural features exhibit a range of biological activities:

  • Anticonvulsant Activity :
    • Compounds containing thiazole and pyridazine rings have shown promise in treating seizures. For example, certain thiazole-integrated pyridine derivatives have demonstrated significant anticonvulsant properties in animal models, with effective doses lower than standard medications like ethosuximide .
  • Antitumor Properties :
    • Thiazole-pyridine hybrids have exhibited anti-cancer efficacy against various cell lines (e.g., PC3, MCF-7). One specific hybrid showed better efficacy than the standard drug 5-fluorouracil . The mechanism of action is believed to involve the inhibition of specific cancer cell proliferation pathways.
  • Antimicrobial Effects :
    • Some thiazole derivatives have been evaluated for their antimicrobial properties, showing effectiveness against a range of bacterial strains. The thiazole ring's ability to interact with microbial enzymes plays a crucial role in this activity .
  • Anti-inflammatory Potential :
    • Certain compounds related to N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide have demonstrated anti-inflammatory effects in preclinical studies. These effects are attributed to the modulation of pro-inflammatory cytokines and pathways .

Case Study 1: Anticonvulsant Activity

A study investigated a series of thiazole-pyridine derivatives for their anticonvulsant activity using the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) test. Among the synthesized compounds, one derivative exhibited a median effective dose (ED50) significantly lower than ethosuximide, indicating superior anticonvulsant efficacy .

Case Study 2: Antitumor Efficacy

In vitro studies on thiazole-pyridine hybrids showed that one compound had an IC50 value of 5.71 μM against MCF-7 breast cancer cells, outperforming standard chemotherapeutics like doxorubicin. Mechanistic studies suggested that these compounds induce apoptosis through the activation of caspase pathways .

Mechanism of Action

The mechanism of action of N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide shares structural similarities with other thiazole and pyridazine derivatives, such as:
    • 4-tert-butyl-1,3-thiazole-2-amine
    • 3,4-dimethoxyphenyl-6-oxopyridazine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Biological Activity

N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound characterized by its unique structural features, including a thiazole ring and a pyridazine moiety. This compound has garnered attention due to its potential therapeutic applications and diverse biological activities.

Chemical Structure

The compound's structure can be summarized as follows:

Property Details
IUPAC Name This compound
Molecular Formula C19H22N4O2S
Molecular Weight 378.47 g/mol

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. For instance, compounds with similar thiazole and pyridazine structures have shown significant cytotoxicity against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines, with IC50 values ranging from 6.2 µM to 43.4 µM .
  • Anti-inflammatory Properties : The compound's structural features may contribute to its anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammation pathways.
  • Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, studies have shown effective inhibition of Staphylococcus aureus and Escherichia coli with comparable derivatives .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Interaction : The thiazole and pyridazine components may interact with specific enzymes or receptors involved in cancer progression or inflammation.
  • Cellular Pathways Modulation : The compound may influence various signaling pathways that regulate cell proliferation and apoptosis.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Cytotoxicity Studies : A study on thiazole derivatives indicated that certain modifications led to enhanced cytotoxicity against cancer cell lines, suggesting structure-activity relationships that could be leveraged for drug development .
  • Antimicrobial Screening : Research on related thiazole-pyridazine compounds revealed promising antibacterial activity against clinical strains of bacteria, supporting their potential use as antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide?

  • Methodological Answer : Multi-step synthesis is typically required, leveraging retrosynthetic analysis. A common approach involves coupling a thiazole ylidene precursor with a pyridazinone-acetamide intermediate. Key steps include:

  • Thiazole Formation : Cyclization of tert-butyl-substituted thiourea derivatives under acidic conditions to generate the (Z)-configured thiazole ylidene moiety .
  • Pyridazinone-Acetamide Synthesis : Condensation of 3,4-dimethoxyphenyl-substituted pyridazinone with chloroacetyl chloride, followed by nucleophilic substitution with the thiazole intermediate .
  • Reaction Optimization : Solvents like ethanol or dichloromethane and catalysts (e.g., HCl) improve yields. Purity is ensured via column chromatography .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Use spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : 1H/13C NMR identifies key protons (e.g., tert-butyl singlet at ~1.3 ppm, dimethoxy signals at ~3.8 ppm) and confirms Z-configuration via coupling constants .
  • HPLC : Reversed-phase HPLC with UV detection (λ = 254 nm) verifies purity (>95%) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+) and fragments .

Q. What physicochemical properties are critical for preclinical evaluation?

  • Key Properties :

  • Solubility : Assessed in DMSO (for in vitro assays) and aqueous buffers (phosphate, pH 7.4) using shake-flask methods .
  • Stability : Monitor degradation under physiological pH (7.4) and temperature (37°C) via LC-MS over 24–72 hours .
  • LogP : Determined experimentally (e.g., octanol-water partitioning) to predict membrane permeability .

Advanced Research Questions

Q. How can researchers resolve contradictions between hypothesized mechanisms of action and experimental data?

  • Methodological Answer :

  • Orthogonal Assays : Combine enzyme inhibition assays (e.g., kinase profiling) with cellular viability tests to validate target engagement .
  • Mutagenesis Studies : Modify suspected binding residues (e.g., in kinase catalytic domains) to test activity loss .
  • Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to model interactions with proposed targets (e.g., cyclin-dependent kinases) .

Q. What strategies are recommended for optimizing bioactivity through structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Core Modifications : Vary substituents on the pyridazinone (e.g., replace 3,4-dimethoxyphenyl with halogenated analogs) to enhance potency .
  • Stereochemical Control : Compare Z vs. E isomers (via NOESY NMR) to determine configuration-dependent activity .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve solubility and bioavailability .

Q. How should researchers design experiments to address inconsistent in vitro vs. in vivo efficacy data?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma half-life, tissue distribution, and metabolite formation in rodent models .
  • Toxicity Screening : Assess hepatotoxicity (ALT/AST levels) and hematological parameters in repeated-dose studies .
  • Formulation Adjustments : Test lipid-based nanoparticles or cyclodextrin complexes to enhance in vivo exposure .

Methodological Challenges & Solutions

Q. What analytical techniques are most effective for characterizing degradation products during stability studies?

  • Methodological Answer :

  • LC-MS/MS : Identify degradants via fragmentation patterns and compare with synthetic standards .
  • Forced Degradation : Expose the compound to heat (60°C), UV light, and oxidative conditions (H2O2) to simulate stress .

Q. How can researchers mitigate synthetic bottlenecks (e.g., low yields in thiazole cyclization)?

  • Methodological Answer :

  • Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl2) to accelerate cyclization .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 12 hours to 30 minutes) while maintaining yields .

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